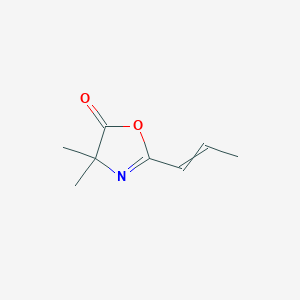
BLUE RAYON TRISULFONATED
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blue Rayon Trisulfonated is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using a specific method and has been used in various scientific applications to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of Blue Rayon Trisulfonated is not fully understood. However, it is known that the compound interacts with various molecules, including proteins and carbohydrates, due to its sulfonate groups. The compound has also been shown to interact with cellulose, which is the primary component of rayon.
Biochemical and Physiological Effects
Blue Rayon Trisulfonated has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. The compound has been used in various biological applications, including staining of cells and tissues.
Advantages and Limitations for Lab Experiments
Blue Rayon Trisulfonated has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. The compound is also readily available and relatively inexpensive. However, the compound has limitations in terms of its solubility in water and its limited interaction with certain molecules.
Future Directions
Blue Rayon Trisulfonated has several potential future directions in scientific research. It can be used to study the interaction between proteins and carbohydrates and can be used as a pH indicator in solutions. The compound can also be used to study the binding of molecules to cellulose and can be used in chromatography. Further research is needed to fully understand the mechanism of action of Blue Rayon Trisulfonated and its potential applications in scientific research.
Conclusion
In conclusion, Blue Rayon Trisulfonated is a synthetic compound that has been extensively used in scientific research. It is synthesized using a specific method and has been used in various scientific applications to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. The compound has several potential future directions in scientific research, and further research is needed to fully understand its potential applications.
Synthesis Methods
Blue Rayon Trisulfonated is synthesized by treating rayon with chlorosulfonic acid and sulfur trioxide. The reaction results in the sulfonation of the hydroxyl groups in the cellulose structure of rayon, resulting in the formation of Blue Rayon Trisulfonated. The synthesis method is crucial in obtaining a pure and consistent product.
Scientific Research Applications
Blue Rayon Trisulfonated has been extensively used in scientific research due to its unique properties. It has been used as a dye and a stain in various biological and chemical applications. It has been used as a pH indicator in solutions and has been used to study the interaction between proteins and carbohydrates. The compound has also been used to study the binding of molecules to cellulose and has been used in chromatography.
properties
CAS RN |
127545-70-4 |
|---|---|
Product Name |
BLUE RAYON TRISULFONATED |
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
0 |
synonyms |
rayon, blue, trisulfonated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



